molecular formula C14H23NO4 B2512579 N-{[3-(2-hydroxyethoxy)oxolan-3-yl]methyl}cyclohex-3-ene-1-carboxamide CAS No. 2310208-39-8

N-{[3-(2-hydroxyethoxy)oxolan-3-yl]methyl}cyclohex-3-ene-1-carboxamide

Cat. No.: B2512579
CAS No.: 2310208-39-8
M. Wt: 269.341
InChI Key: ZDAFLBMQABALQY-UHFFFAOYSA-N
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Description

N-{[3-(2-hydroxyethoxy)oxolan-3-yl]methyl}cyclohex-3-ene-1-carboxamide is a chemical compound with the molecular formula C14H23NO4 and a molecular weight of 269.3367 . This compound is characterized by its unique structure, which includes a cyclohexene ring, an oxolane ring, and a carboxamide group.

Scientific Research Applications

N-{[3-(2-hydroxyethoxy)oxolan-3-yl]methyl}cyclohex-3-ene-1-carboxamide has several scientific research applications:

Preparation Methods

The synthesis of N-{[3-(2-hydroxyethoxy)oxolan-3-yl]methyl}cyclohex-3-ene-1-carboxamide involves several steps. One common method starts with the reduction of tetrahydro-1H-isoindole-1,3(2H)-diones using sodium borohydride (NaBH4). This reduction yields 6-(hydroxymethyl)-N-methyl/phenylcyclohex-3-ene-1-carboxamide derivatives . The reaction conditions typically involve mild temperatures and an inert atmosphere to prevent oxidation.

Chemical Reactions Analysis

N-{[3-(2-hydroxyethoxy)oxolan-3-yl]methyl}cyclohex-3-ene-1-carboxamide undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of N-{[3-(2-hydroxyethoxy)oxolan-3-yl]methyl}cyclohex-3-ene-1-carboxamide involves its interaction with specific molecular targets. For example, as a glycosidase inhibitor, it mimics the substrate or transition state of the enzyme, thereby inhibiting its activity. This inhibition can disrupt various biochemical pathways, leading to therapeutic effects .

Comparison with Similar Compounds

N-{[3-(2-hydroxyethoxy)oxolan-3-yl]methyl}cyclohex-3-ene-1-carboxamide can be compared with other glycosidase inhibitors, such as:

The uniqueness of this compound lies in its specific structural configuration, which may offer distinct advantages in terms of potency and selectivity as an inhibitor.

Properties

IUPAC Name

N-[[3-(2-hydroxyethoxy)oxolan-3-yl]methyl]cyclohex-3-ene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO4/c16-7-9-19-14(6-8-18-11-14)10-15-13(17)12-4-2-1-3-5-12/h1-2,12,16H,3-11H2,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDAFLBMQABALQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC=C1)C(=O)NCC2(CCOC2)OCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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